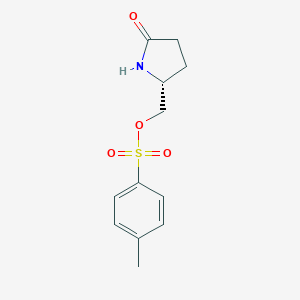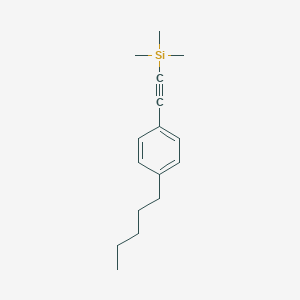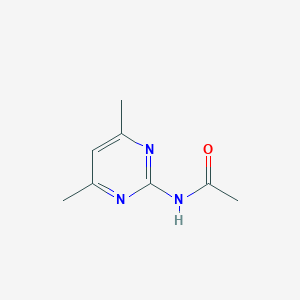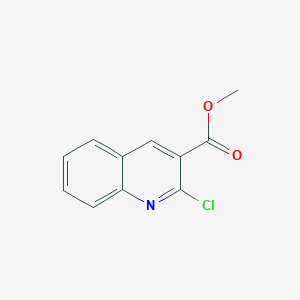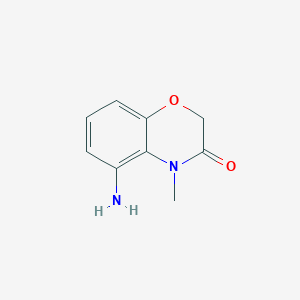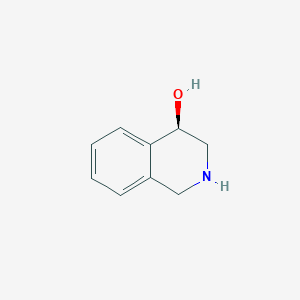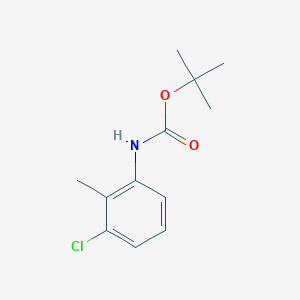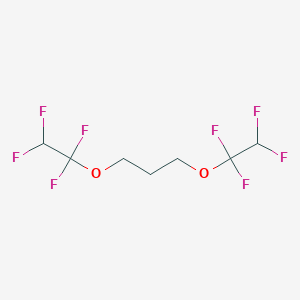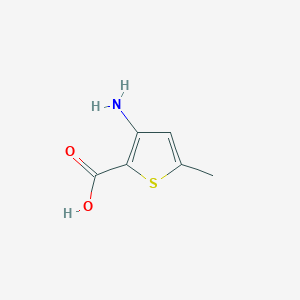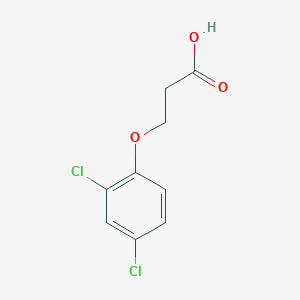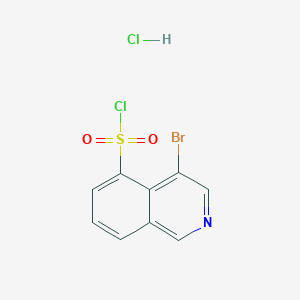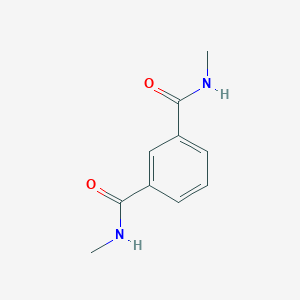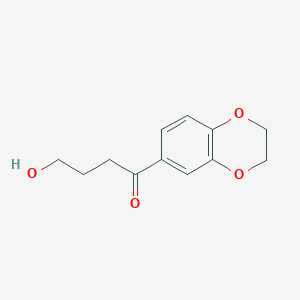
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one in lab experiments is its ability to inhibit oxidative stress and inflammation, making it a useful tool for studying the mechanisms involved in these processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one. One potential direction is the development of new drugs and therapies based on its antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the condensation of 4-hydroxybutanone and 1,3-benzodioxole in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzodioxole to produce the desired product.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
5626-76-6 |
|---|---|
Nom du produit |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C12H14O4/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8,13H,1-2,5-7H2 |
Clé InChI |
NHAYVRIFRAFESU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
